

Technical Guide: Physical Properties of 1-(Trifluoromethyl)cyclopentanamine Hydrochloride

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Compound of Interest

Compound Name: 1-(Trifluoromethyl)cyclopentanamine hydrochloride

Cat. No.: B598084

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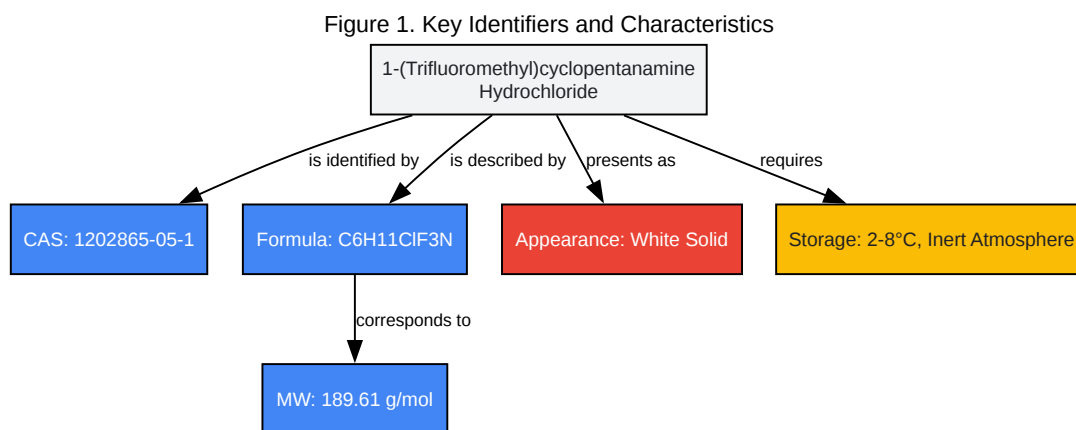
This technical guide provides a detailed overview of the known physical properties of **1-(Trifluoromethyl)cyclopentanamine hydrochloride** (CAS RN: 1202865-05-1). Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document also outlines standardized experimental protocols for determining key physical characteristics, providing a framework for researchers to generate these values in a laboratory setting.

Core Physical Properties

1-(Trifluoromethyl)cyclopentanamine hydrochloride is a white to off-white solid.[1] It is the hydrochloride salt of the parent amine, a structural feature that typically enhances water solubility and stability, making it more suitable for pharmaceutical and research applications.[2] The fundamental physical and chemical identifiers for this compound are summarized in the table below.

Property	Value	Source
CAS Number	1202865-05-1	[3][4]
Molecular Formula	C ₆ H ₁₁ ClF ₃ N	[1]
Molecular Weight	189.61 g/mol	[1][3]
Appearance	White to off-white solid/powder	[1][3]
Purity	≥97% (Typical)	[3]
Storage Conditions	2-8°C, sealed storage, away from moisture, under inert atmosphere.	[1][3]

Logical Relationship of Compound Properties



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Caption: Figure 1. Key Identifiers and Characteristics

Experimental Protocols for Determination of Physical Properties

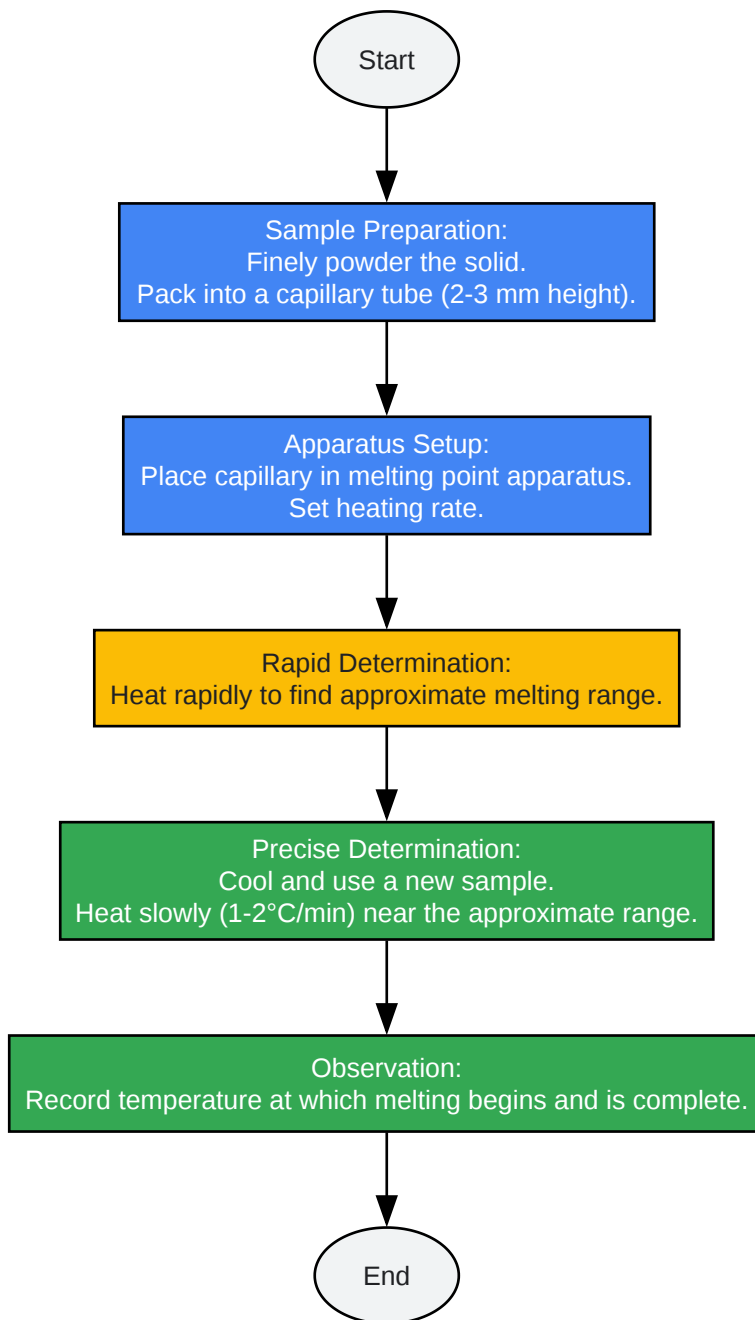
While specific quantitative data for melting point, boiling point, and solubility of **1-(Trifluoromethyl)cyclopentanamine hydrochloride** are not readily available in the cited literature, the following are detailed, standardized methodologies for their experimental determination.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity. For amine hydrochloride salts, this can be determined using a capillary melting point apparatus.

Experimental Workflow for Melting Point Determination

Figure 2. Workflow for Melting Point Determination

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Caption: Figure 2. Workflow for Melting Point Determination

Methodology:

- **Sample Preparation:** A small amount of the dry **1-(Trifluoromethyl)cyclopentanamine hydrochloride** is finely powdered. This powder is then packed into a capillary tube to a height of 2-3 mm.
- **Apparatus Setup:** The capillary tube is placed in a melting point apparatus (such as a Mel-Temp or a Thiele tube).
- **Approximate Melting Point:** A preliminary determination is performed with a rapid heating rate to quickly identify an approximate melting range.
- **Precise Melting Point:** The apparatus is allowed to cool. A fresh sample is then heated at a slower rate, approximately 1-2°C per minute, starting from a temperature about 20°C below the approximate melting point.
- **Data Recording:** The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded. This range is the melting point. A narrow melting range (0.5-1.0°C) is indicative of a pure compound. It is important to note if decomposition, observed by a change in color (e.g., darkening), occurs before or during melting.[5]

Boiling Point Determination

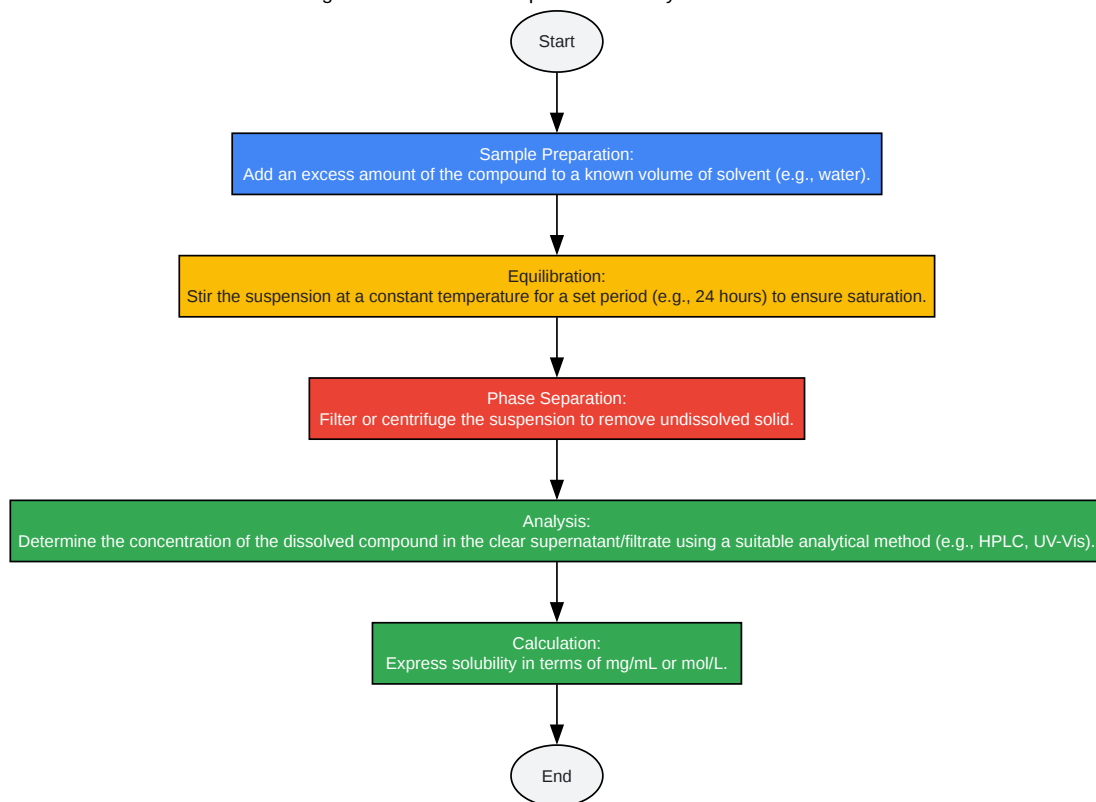
As an amine hydrochloride salt, this compound is expected to have a high melting point and will likely decompose before boiling. Therefore, determining a boiling point is generally not applicable.

Solubility Determination

The solubility of an amine hydrochloride salt is a key parameter, particularly for drug development, as it influences bioavailability.[2] Solubility can be determined in various solvents, with water being of primary interest.

Experimental Workflow for Aqueous Solubility Determination

Figure 3. Workflow for Aqueous Solubility Determination

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Caption: Figure 3. Workflow for Aqueous Solubility Determination

Methodology:

- Preparation of Saturated Solution: An excess amount of **1-(Trifluoromethyl)cyclopentanamine hydrochloride** is added to a known volume of the solvent (e.g., deionized water) in a sealed container.
- Equilibration: The mixture is agitated (e.g., using a magnetic stirrer or shaker bath) at a constant, controlled temperature for a sufficient period (typically 24 hours) to ensure that equilibrium is reached and the solution is saturated.
- Separation: The undissolved solid is separated from the solution by filtration (using a syringe filter, for example) or centrifugation.
- Quantification: The concentration of the dissolved compound in the clear filtrate or supernatant is determined using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or a similar method.
- pH Measurement: For amine salts, the pH of the saturated solution should also be measured, as solubility can be pH-dependent.[6]

This technical guide provides the foundational physical data for **1-(Trifluoromethyl)cyclopentanamine hydrochloride** and outlines the necessary experimental protocols for the elucidation of further quantitative properties. These methodologies are crucial for ensuring data quality and consistency in research and development applications.

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